molecular formula C13H12INO B8783532 4-(BENZYLOXY)-3-IODOANILINE

4-(BENZYLOXY)-3-IODOANILINE

Cat. No.: B8783532
M. Wt: 325.14 g/mol
InChI Key: FDYWIVDMHXPMDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(BENZYLOXY)-3-IODOANILINE is an organic compound that belongs to the class of benzenamines It is characterized by the presence of a benzyloxy group and an iodine atom attached to a benzene ring, along with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(BENZYLOXY)-3-IODOANILINE typically involves the iodination of 4-(Benzyloxy)benzenamine. One common method is the Sandmeyer reaction, where the amine group is diazotized and then replaced with an iodine atom using potassium iodide. The reaction conditions often include the use of hydrochloric acid and sodium nitrite at low temperatures to form the diazonium salt, followed by the addition of potassium iodide to introduce the iodine atom.

Industrial Production Methods: Industrial production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 4-(BENZYLOXY)-3-IODOANILINE undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while the amine group can be reduced to form secondary or tertiary amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Substitution: Formation of various substituted benzenamines.

    Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.

    Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

4-(BENZYLOXY)-3-IODOANILINE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in coupling reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(BENZYLOXY)-3-IODOANILINE involves its interaction with various molecular targets. The iodine atom and benzyloxy group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can affect the compound’s binding to enzymes, receptors, or other biomolecules, leading to its observed effects.

Comparison with Similar Compounds

    4-(Benzyloxy)benzenamine: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    4-Iodobenzenamine: Lacks the benzyloxy group, affecting its solubility and reactivity.

    4-(Benzyloxy)-3-methoxybenzenamine: Contains a methoxy group instead of an iodine atom, leading to different chemical properties.

Properties

Molecular Formula

C13H12INO

Molecular Weight

325.14 g/mol

IUPAC Name

3-iodo-4-phenylmethoxyaniline

InChI

InChI=1S/C13H12INO/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2

InChI Key

FDYWIVDMHXPMDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Iron powder (12.5 g, 224 mmol) was added to a suspension of 2-benzyloxy-5-nitroiodobenzene (Description 13; 10 g, 28 mmol) in water (300 ml) and acetic acid (75 ml) and the mixture was stirred at 80° C. for 12 hours. The mixture was allowed to cool to room temperature and filtered through Hyflo™, washing with 4:1 water:acetic acid and ethyl acetate. The filtrate was extracted with ethyl acetate, and the organic extract was evaporated under reduced pressure. Saturated aqueous sodium hydrogen carbonate was added and the mixture was extracted with ethyl acetate. The organic extract was washed with brine, dried (MgSO4), and the solvent was evaporated under reduced pressure to give the title compound as a brown oil (9 g, 99% yield). 1H NMR (360 MHz, CDCl3) δ 7.49−7.47 (2H, m), 7.40−7.28 (3H, m), 7.19 (1H, d, J 2.4 Hz), 6.70 (1H, d, J 8.6 Hz), 6.62 (1H, dd, J 2.4, 8.6 Hz), and 5.04 (2H, s). m/z (ES+) 326 (M+1)+.
Name
2-benzyloxy-5-nitroiodobenzene
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
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solvent
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75 mL
Type
solvent
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Name
Quantity
12.5 g
Type
catalyst
Reaction Step One
Yield
99%

Synthesis routes and methods II

Procedure details

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O=[N+]([O-])c1ccc(OCc2ccccc2)c(I)c1
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reactant
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